molecular formula C12H7F2NO B7910536 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B7910536
M. Wt: 219.19 g/mol
InChI Key: BJMJZEFCAYFGRH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . It is characterized by the presence of fluorine atoms on both the benzaldehyde and pyridine rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved would vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4-fluorophenyl)benzaldehyde
  • 2-Fluoro-5-(3-fluoropyridin-2-yl)benzaldehyde
  • 2-Fluoro-5-(6-chloropyridin-3-yl)benzaldehyde

Uniqueness

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on both the benzaldehyde and pyridine rings. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-11-3-1-8(5-10(11)7-16)9-2-4-12(14)15-6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJZEFCAYFGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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